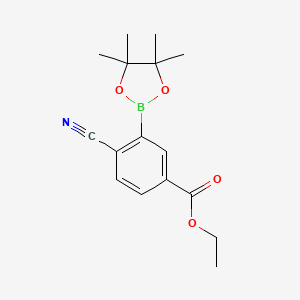![molecular formula C19H15Cl2N3O2S B2817732 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 477872-53-0](/img/structure/B2817732.png)
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, chlorinated phenyl groups, and an ethanimidoyl moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.
Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions, where a chlorinated aniline reacts with the thiazole intermediate.
Formation of the Ethanimidoyl Moiety: This step involves the reaction of the thiazole intermediate with an isocyanate derivative to form the ethanimidoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorinated phenyl groups and the thiazole ring suggests potential interactions with hydrophobic pockets in proteins, while the ethanimidoyl group could form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: Lacks the ethanimidoyl and 3-chloroanilino groups, making it less complex.
5-(Ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole: Similar but without the 3-chloroanilino group.
5-({[(Anilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole: Similar but without the chlorine substitution on the aniline ring.
Uniqueness
The uniqueness of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorinated phenyl groups and the thiazole ring makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-6-8-14(20)9-7-13)12(2)24-26-19(25)23-16-5-3-4-15(21)10-16/h3-10H,1-2H3,(H,23,25)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLZTYFACAOIIH-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC(=CC=C3)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2817649.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2817650.png)
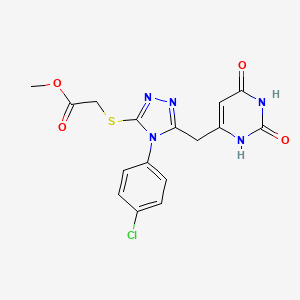
![N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2817654.png)
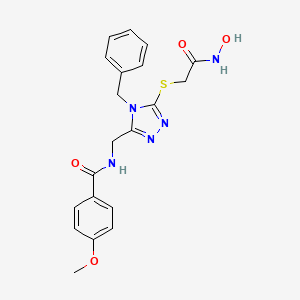
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2817658.png)
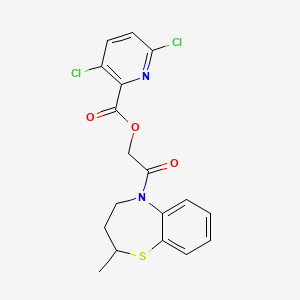
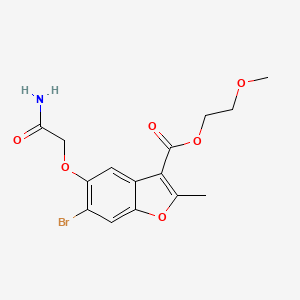
![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2817664.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)

